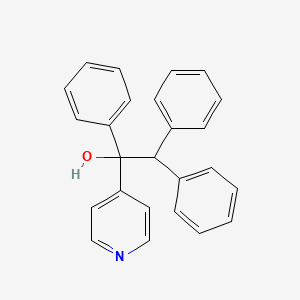
4-Pyridinemethanol, alpha-(diphenylmethyl)-alpha-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Triphenyl-1-(4-pyridyl)methanol: is a heterocyclic organic compound with the molecular formula C25H21NO and a molecular weight of 351.44 g/mol . It is characterized by the presence of three phenyl groups and a pyridyl group attached to a central methanol moiety. This compound is primarily used for research purposes in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,2-Triphenyl-1-(4-pyridyl)methanol can be synthesized through the reaction of triphenylmethanol with 4-pyridinecarboxaldehyde under acidic conditions. The reaction typically involves the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial-scale production would likely involve optimization of the synthetic route to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1,2,2-Triphenyl-1-(4-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridyl derivatives.
科学的研究の応用
1,2,2-Triphenyl-1-(4-pyridyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 1,2,2-Triphenyl-1-(4-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Triphenylmethanol: Shares the triphenylmethanol moiety but lacks the pyridyl group.
4-Pyridinemethanol: Contains the pyridyl group but lacks the triphenylmethanol moiety.
Uniqueness: 1,2,2-Triphenyl-1-(4-pyridyl)methanol is unique due to the combination of its triphenylmethanol and pyridyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
56501-83-8 |
|---|---|
分子式 |
C25H21NO |
分子量 |
351.4 g/mol |
IUPAC名 |
1,2,2-triphenyl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-14-8-3-9-15-22,23-16-18-26-19-17-23)24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,24,27H |
InChIキー |
ZCSRODMDBHWJDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


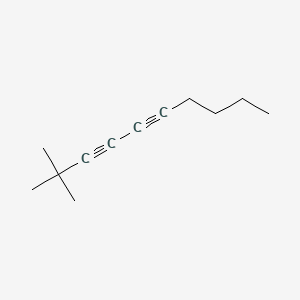
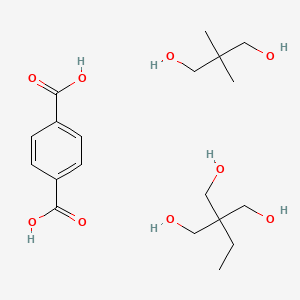
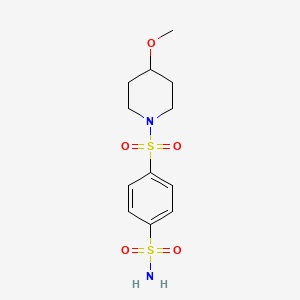


![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
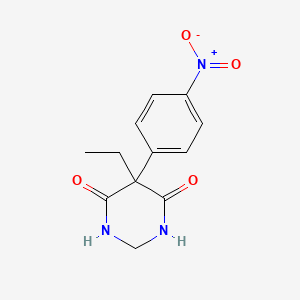
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
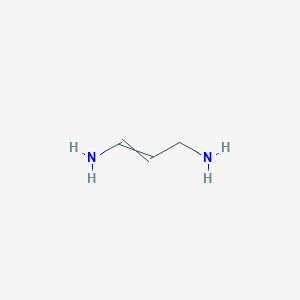
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
